molecular formula C10H6BrNO B14037024 5-Bromoisoquinoline-8-carbaldehyde

5-Bromoisoquinoline-8-carbaldehyde

Cat. No.: B14037024
M. Wt: 236.06 g/mol
InChI Key: GCNVQSHOIPAVTD-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) and Substituted Isoquinoline Scaffolds in Modern Chemical Science

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). This bicyclic system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. Isoquinoline and its derivatives are of significant interest in modern chemical science, particularly in medicinal chemistry and materials science. nih.govnumberanalytics.com They form the core structure of numerous natural alkaloids, such as papaverine (B1678415) and morphine, which exhibit potent biological activities. thieme-connect.de

In the realm of medicinal chemistry, the isoquinoline framework is considered a "privileged scaffold." This term highlights its ability to bind to a wide range of biological targets, leading to compounds with diverse pharmacological properties. nih.govnih.gov Research has demonstrated that isoquinoline derivatives possess a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net The structural versatility of the isoquinoline ring allows for the introduction of various substituents, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. researchgate.netbenthamdirect.com This has led to the development of numerous synthetic isoquinoline-based compounds that are either currently in clinical use or under investigation as potential therapeutic agents. benthamdirect.com

Beyond pharmaceuticals, isoquinoline-based structures are also finding applications in materials science. Their unique photophysical properties, such as high photoluminescence quantum yields and tunable electrochemical characteristics, make them promising candidates for use in optoelectronic devices and energy storage applications. numberanalytics.com The ongoing exploration of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton continues to expand its utility in both academic and industrial research. nih.gov

Role of Halogen and Aldehyde Functionalities in Organic Synthesis and Functional Material Design

Halogen and aldehyde functional groups are fundamental components in the toolkit of organic chemists, each imparting unique reactivity and properties to a molecule. tutorchase.comquora.com Halogens, such as bromine, can significantly influence a compound's physical properties, including its polarity and boiling point. tutorchase.com In synthetic chemistry, halogens are excellent leaving groups in nucleophilic substitution reactions and can direct the course of electrophilic aromatic substitutions. tutorchase.com The carbon-bromine bond, in particular, is a key precursor for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are indispensable for the construction of complex molecular architectures.

The aldehyde group, characterized by a carbonyl center bonded to a hydrogen atom and a carbon atom, is one of the most important functional groups in organic chemistry. ncert.nic.in Its electrophilic carbon atom is highly susceptible to nucleophilic attack, making it a versatile handle for a wide array of chemical transformations. ncert.nic.in Aldehydes can be readily oxidized to carboxylic acids, reduced to primary alcohols, and can participate in numerous carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Wittig reactions. In the design of functional materials, the aldehyde group can be utilized for post-synthetic modification of polymers and surfaces, and its reactivity is crucial for the synthesis of various dyes, and other specialty chemicals.

The presence of both a halogen and an aldehyde group on a single molecular scaffold, as in 5-Bromoisoquinoline-8-carbaldehyde, creates a bifunctional building block with orthogonal reactivity. This allows for selective transformations at either functional group, providing a strategic advantage in the synthesis of complex target molecules.

Overview of this compound as a Strategic Building Block and Research Target

This compound is a substituted isoquinoline that incorporates both a bromine atom at the 5-position and an aldehyde group at the 8-position. This unique combination of functional groups on the isoquinoline core makes it a highly valuable and strategic building block in organic synthesis and a target of significant research interest.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 5-position of the isoquinoline ring. orgsyn.org This is particularly useful for building molecular complexity and for creating libraries of compounds for screening in drug discovery programs. The aldehyde group, on the other hand, provides a reactive site for a plethora of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions.

The strategic placement of these two functional groups allows for a stepwise and controlled elaboration of the isoquinoline scaffold. For instance, the aldehyde can be modified first, followed by a cross-coupling reaction at the bromine position, or vice versa. This orthogonality provides chemists with a high degree of flexibility in designing synthetic routes to complex target molecules. Due to its utility as a synthetic intermediate, this compound is a key component in the synthesis of a range of compounds with potential applications in medicinal chemistry and materials science.

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name 5-bromoquinoline-8-carbaldehyde sigmaaldrich.com
Molecular Formula C10H6BrNO nih.gov
Molecular Weight 236.06 g/mol nih.gov
CAS Number 885267-41-4 nih.gov
Physical Form Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com
Storage Temperature Inert atmosphere, 2-8°C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6BrNO

Molecular Weight

236.06 g/mol

IUPAC Name

5-bromoisoquinoline-8-carbaldehyde

InChI

InChI=1S/C10H6BrNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-6H

InChI Key

GCNVQSHOIPAVTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C=O)Br

Origin of Product

United States

Reactivity and Transformations of 5 Bromoisoquinoline 8 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional handle, participating in a wide array of reactions that allow for the elaboration of the 5-bromoisoquinoline-8-carbaldehyde scaffold. These transformations primarily involve nucleophilic additions to the electrophilic carbonyl carbon, as well as oxidation to the corresponding carboxylic acid.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a diverse range of nucleophiles. This reactivity is the basis for the formation of new carbon-carbon and carbon-heteroatom bonds at the 8-position of the isoquinoline (B145761) ring.

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (5-bromoisoquinolin-8-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid unwanted reactions with the isoquinoline ring or the carbon-bromine bond.

Common Reducing Agents and Conditions:

Reducing AgentTypical Solvent(s)TemperatureNotes
Sodium borohydride (NaBH₄)Methanol, Ethanol0 °C to room temp.A mild and selective reagent for the reduction of aldehydes in the presence of other functional groups.
Lithium aluminum hydride (LiAlH₄)THF, Diethyl ether0 °C to room temp.A powerful reducing agent; may also affect other functional groups if not used with caution.

The resulting primary alcohol, (5-bromoisoquinolin-8-yl)methanol, is a stable intermediate that can be further functionalized. For instance, it can be converted to the corresponding halide or tosylate, making it amenable to subsequent nucleophilic substitution reactions to introduce a wider range of functionalities.

The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to the aldehyde group of this compound provides a direct route to secondary alcohols. This reaction is a powerful tool for the formation of new carbon-carbon bonds.

The general reaction proceeds via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

Examples of Organometallic Additions:

Organometallic ReagentProduct TypeGeneral Structure of Product
Methylmagnesium bromide (CH₃MgBr)Secondary alcohol1-(5-bromoisoquinolin-8-yl)ethanol
Phenyllithium (C₆H₅Li)Secondary alcohol(5-bromoisoquinolin-8-yl)(phenyl)methanol

The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the carbon atom of the original aldehyde.

Condensation reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. This compound can serve as the electrophilic partner in several such reactions.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base. The initial addition is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.comrsc.org

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. organic-chemistry.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene is dependent on the nature of the substituents on the ylide. organic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgalfa-chemistry.comnrochemistry.com This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The water-soluble phosphate byproduct of the HWE reaction simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgalfa-chemistry.com

Summary of Condensation Reactions:

Reaction NameReagent TypeProduct Type
Knoevenagel CondensationActive methylene compound (e.g., CH₂(CN)₂)α,β-Unsaturated compound
Wittig ReactionPhosphorus ylide (e.g., Ph₃P=CHR)Alkene
Horner-Wadsworth-EmmonsPhosphonate carbanion (e.g., (EtO)₂P(O)CH₂R)(E)-Alkene (typically)

The carbonyl group of this compound readily undergoes condensation with primary amines and hydroxylamine to form imines (Schiff bases) and oximes, respectively. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comlumenlearning.com

Imine Formation: The reaction with primary amines (R-NH₂) yields N-substituted imines. This reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com

Oxime Formation: Reaction with hydroxylamine (NH₂OH) results in the formation of this compound oxime. Research has described a general route to 8-substituted tetrahydroisoquinolines that includes the preparation of a carbaldehyde oxime at the 8-position, indicating the feasibility of this transformation on the isoquinoline scaffold. researchgate.net The formation of oximes is a common method for the characterization and derivatization of aldehydes. nih.gov

Reaction Overview:

ReactantProduct TypeGeneral Equation
Primary Amine (R-NH₂)Imine5-Br-Iso-CHO + R-NH₂ ⇌ 5-Br-Iso-CH=N-R + H₂O
Hydroxylamine (NH₂OH)Oxime5-Br-Iso-CHO + NH₂OH ⇌ 5-Br-Iso-CH=N-OH + H₂O

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-bromoisoquinoline-8-carboxylic acid. This transformation is a key step in the synthesis of various derivatives, such as esters and amides. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Common Oxidizing Agents:

Oxidizing AgentTypical Conditions
Potassium permanganate (KMnO₄)Basic aqueous solution, followed by acidification.
Jones reagent (CrO₃ in H₂SO₄/acetone)Acetone solvent, typically at room temperature.
Pinnick oxidation (NaClO₂ with a scavenger)Mild conditions, tolerant of other functional groups.

The resulting 5-bromoisoquinoline-8-carboxylic acid is a versatile intermediate. It can be converted to the corresponding acid chloride, which is a highly reactive species for the synthesis of esters and amides. Alternatively, direct coupling of the carboxylic acid with alcohols or amines using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be employed to form the respective derivatives.

Specific Rearrangement Reactions (e.g., Cannizzaro, Tishchenko)

Aldehydes that lack α-hydrogens, such as this compound, are potential substrates for disproportionation reactions like the Cannizzaro and Tishchenko reactions.

The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. In a hypothetical Cannizzaro reaction, this compound would be treated with a strong base, such as potassium hydroxide, to produce 5-bromoisoquinolin-8-yl)methanol and 5-bromoisoquinoline-8-carboxylic acid.

The Tishchenko reaction is another disproportionation reaction of an aldehyde, typically catalyzed by an alkoxide, which results in the formation of an ester. For this compound, this reaction would theoretically yield (5-bromoisoquinolin-8-yl)methyl 5-bromoisoquinoline-8-carboxylate.

Reactions at the Bromo Substituent

The bromine atom at the C5 position of the isoquinoline ring is a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. This reaction can be employed to introduce a variety of aryl or alkyl groups at the 5-position of this compound. While specific examples for this exact compound are not extensively documented, the general applicability of the Suzuki-Miyaura reaction to bromoquinolines is well-established.

A typical reaction would involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like Na₂CO₃ or K₂CO₃. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

Arylboronic AcidCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O5-Phenylisoquinoline-8-carbaldehyde
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O5-(4-Methoxyphenyl)isoquinoline-8-carbaldehyde
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O5-(Pyridin-3-yl)isoquinoline-8-carbaldehyde

This table represents expected products based on the general principles of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling enables the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental for the synthesis of arylalkynes. This compound can be coupled with various terminal alkynes to generate 5-alkynylisoquinoline-8-carbaldehyde derivatives.

The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) salt such as CuI, and an amine base like triethylamine or diisopropylamine, which also often serves as the solvent.

Table 2: Hypothetical Sonogashira Coupling of this compound

Terminal AlkynePalladium CatalystCopper Co-catalystBaseProduct
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N5-(Phenylethynyl)isoquinoline-8-carbaldehyde
EthynyltrimethylsilanePd(PPh₃)₄CuIDIPA5-((Trimethylsilyl)ethynyl)isoquinoline-8-carbaldehyde
1-HexynePd(OAc)₂/XPhosCuICs₂CO₃5-(Hex-1-yn-1-yl)isoquinoline-8-carbaldehyde

This table illustrates potential products based on the established methodology of the Sonogashira coupling reaction.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. pearson.com This reaction allows for the introduction of alkenyl groups at the 5-position of the isoquinoline ring system.

In a typical Heck reaction, this compound would be reacted with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N or K₂CO₃). The choice of phosphine (B1218219) ligand is often crucial for the success of the reaction.

Table 3: Hypothetical Heck Reaction of this compound

AlkenePalladium CatalystBaseLigandProduct
StyrenePd(OAc)₂Et₃NPPh₃5-((E)-2-Phenylvinyl)isoquinoline-8-carbaldehyde
Methyl acrylatePdCl₂(PPh₃)₂K₂CO₃-Methyl (E)-3-(8-formylisoquinolin-5-yl)acrylate
1-OctenePd(dba)₂Cy₂NMeP(o-tol)₃5-((E)-Oct-1-en-1-yl)isoquinoline-8-carbaldehyde

This table showcases conceivable products derived from the general principles of the Heck reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is a powerful method for synthesizing arylamines. While direct studies on this compound are scarce, research on the closely related 5-bromo-8-benzyloxyquinoline demonstrates the feasibility of this transformation on the 5-bromoisoquinoline scaffold.

In a study on the synthesis of novel 5-(N-substituted-anilino)-8-hydroxyquinolines, 5-bromo-8-benzyloxyquinoline was successfully coupled with various secondary anilines using a palladium acetate catalyst and sterically demanding phosphine ligands. The reaction conditions were optimized to achieve high yields of the desired aminoquinoline products. This suggests that this compound would likely undergo similar transformations.

A typical Buchwald-Hartwig amination would involve reacting this compound with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOtBu or Cs₂CO₃).

Table 4: Hypothetical Buchwald-Hartwig Amination of this compound

AminePalladium CatalystLigandBaseProduct
MorpholinePd₂(dba)₃XPhosNaOtBu5-(Morpholino)isoquinoline-8-carbaldehyde
AnilinePd(OAc)₂BINAPCs₂CO₃5-(Phenylamino)isoquinoline-8-carbaldehyde
BenzylaminePdCl₂(dppf)-K₃PO₄5-(Benzylamino)isoquinoline-8-carbaldehyde

This table presents potential products based on the well-established Buchwald-Hartwig amination reaction and related literature findings.

Stille Coupling and Other Related Methods

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide. For this compound, this reaction would involve the coupling of an organostannane (R-Sn(Alkyl)3) with the bromo-substituted isoquinoline at the C-5 position. The reaction is typically catalyzed by a palladium(0) complex, often with the addition of ligands to enhance catalytic activity. The presence of the aldehyde group at C-8 could potentially influence the reaction by coordinating with the palladium catalyst, thereby affecting the reaction rate and yield. However, without specific experimental data, any discussion on optimal conditions, catalyst systems, and substrate scope for this compound would be speculative.

Related cross-coupling methods, such as the Suzuki-Miyaura coupling (using boronic acids), Hiyama coupling (using organosilanes), and Negishi coupling (using organozinc reagents), are also powerful tools for C-C bond formation. The reactivity of this compound in these reactions would be of significant interest for the synthesis of novel derivatives, but published research on these transformations for this specific substrate is not currently available.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. In the case of this compound, the bromine atom at the C-5 position could potentially be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The electron-withdrawing effect of the isoquinoline nitrogen and the 8-carbaldehyde group would be expected to activate the ring towards nucleophilic attack. However, the precise regioselectivity and reactivity in comparison to other substituted isoquinolines cannot be determined without experimental evidence.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The formation of organometallic intermediates, such as Grignard reagents or organolithiums, from aryl bromides is a fundamental transformation in organic synthesis. The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 5-(magnesiobromo)isoquinoline-8-carbaldehyde. Similarly, reaction with an organolithium reagent, such as n-butyllithium, via lithium-halogen exchange could generate the 5-lithioisoquinoline-8-carbaldehyde.

A significant challenge in the formation of these organometallic intermediates is the presence of the electrophilic aldehyde group. This functional group is highly reactive towards both Grignard and organolithium reagents. Therefore, the formation of the desired organometallic species would likely require protection of the aldehyde group prior to the reaction with the metal. Alternatively, low-temperature conditions and specific reagents might allow for the selective formation of the organometallic intermediate in the presence of the unprotected aldehyde. No studies detailing these transformations for this compound have been identified.

Transformations of the Isoquinoline Core

N-Alkylation and N-Oxidation Reactions

The nitrogen atom of the isoquinoline ring is a nucleophilic site and can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates, to form the corresponding isoquinolinium salts. The reactivity of the nitrogen in this compound towards alkylation would be influenced by the electronic effects of the bromo and carbaldehyde substituents.

N-oxidation of the isoquinoline nitrogen can be achieved using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA). This reaction would yield the corresponding this compound N-oxide. The presence of the N-oxide functionality can significantly alter the reactivity of the isoquinoline ring, particularly in electrophilic and nucleophilic substitution reactions. Specific data on these reactions for the title compound are not available.

Dearomatization Reactions for Novel Skeletal Architectures

Dearomatization reactions of N-heterocycles are a powerful strategy for the synthesis of complex, three-dimensional scaffolds from simple aromatic precursors. For this compound, dearomatization could be achieved through various methods, including reduction, cycloaddition, or nucleophilic addition followed by functionalization. These reactions would lead to novel dihydro- or tetrahydroisoquinoline derivatives with unique substitution patterns. The specific conditions and outcomes of dearomatization reactions are highly substrate-dependent, and no published examples for this compound could be located.

Electrophilic or Nucleophilic Attack on Unsubstituted Positions

The isoquinoline ring system can undergo both electrophilic and nucleophilic attack at its unsubstituted carbon atoms. Electrophilic aromatic substitution on the isoquinoline ring typically occurs on the benzene (B151609) ring portion, at positions C-5 and C-8. In this compound, these positions are already substituted. Therefore, electrophilic attack would be directed to the remaining positions of the benzene ring (C-6 and C-7) or potentially the pyridine (B92270) ring, though the latter is generally less reactive towards electrophiles. The directing effects of the existing bromo and carbaldehyde groups would play a crucial role in determining the regioselectivity of such reactions.

Nucleophilic attack on the isoquinoline core, other than SNAr at the C-5 position, is also possible, particularly on the electron-deficient pyridine ring. For instance, the addition of organometallic reagents or other strong nucleophiles could occur at the C-1 position. The presence of the 8-carbaldehyde group might influence the regioselectivity of such nucleophilic additions. Without specific research on this compound, any discussion on the outcomes of these reactions would be entirely theoretical.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 5-Bromoisoquinoline-8-carbaldehyde. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, multi-dimensional techniques are often required for a complete and unambiguous assignment of the complex spectra typical of substituted heterocyclic systems.

Multi-dimensional NMR experiments are crucial for establishing the complete structural framework of this compound by correlating different nuclei through chemical bonds or through space. slideshare.netyoutube.com

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, for instance, between H-6 and H-7.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional (2D) experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.comsdsu.edu It is invaluable for assigning carbon signals by linking them to their known proton assignments. Each C-H bond in the molecule would produce a correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). youtube.comsdsu.edu This is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for piecing together molecular fragments. For example, the aldehyde proton (CHO) would show a correlation to the C-8 carbon of the isoquinoline (B145761) ring.

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is essential for determining stereochemistry and conformational preferences. For instance, it could reveal the spatial proximity between the aldehyde proton and the proton at the C-7 position, providing insight into the preferred orientation of the aldehyde group.

The following table illustrates the expected key 2D NMR correlations for the structural assignment of this compound.

Proton (¹H)COSY Correlations (H-H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)NOESY Correlations (H-H)
H-1H-3C-1C-3, C-4, C-8aH-3
H-3H-1, H-4C-3C-1, C-4, C-4aH-1, H-4
H-4H-3C-4C-3, C-4a, C-5H-3
H-6H-7C-6C-5, C-7, C-8H-7
H-7H-6C-7C-5, C-6, C-8, C-8aH-6, H-8 (aldehyde)
H-8 (aldehyde)-C-8 (aldehyde)C-7, C-8, C-8aH-7

This is an illustrative table based on established NMR principles. Actual chemical shifts and correlations would be determined experimentally.

Isotopic labeling is a powerful technique used to simplify complex NMR spectra, enhance sensitivity, or trace the path of atoms through a chemical reaction. wikipedia.org By selectively replacing an atom with one of its stable isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), specific signals can be monitored. wikipedia.orgnih.gov

In the context of this compound, isotopic labeling could be employed in several ways:

¹⁵N Labeling: Synthesizing the compound with a ¹⁵N-labeled isoquinoline ring would allow for direct observation of the nitrogen atom by ¹⁵N NMR. This would be particularly useful in studying reactions involving the nitrogen, such as N-alkylation or complexation, by monitoring changes in the ¹⁵N chemical shift. It can also be used in HMBC-type experiments to probe the electronic environment around the heteroatom. thieme-connect.de

¹³C Labeling: Selective enrichment of the aldehyde carbon with ¹³C would provide a strong, unambiguous signal for this group. This could be used to study reaction kinetics at the aldehyde, for example, in condensation or oxidation reactions, by tracking the disappearance of the reactant signal and the appearance of the product signal.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium simplifies the ¹H NMR spectrum by removing the corresponding signals and their couplings. This can help in assigning overlapping signals. For example, if a derivative of this compound is synthesized in a subsequent step, using a deuterated reagent can help confirm the site of reaction. researchgate.net

The use of isotopic labeling is fundamental in mechanistic studies, allowing researchers to follow the fate of specific atoms from reactants to products, thereby confirming or refuting proposed reaction pathways. nih.gov

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR experiment, allowing for the determination of kinetic parameters like activation energies (ΔG‡) for these processes. montana.edu A key application is the study of restricted rotation around single bonds.

For this compound, the rotation around the C8-C(aldehyde) bond may be hindered due to steric interactions with the peri-proton at C-7. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. mdpi.com By analyzing the line shapes of the signals at different temperatures, particularly the coalescence temperature (Tc), the free energy of activation (ΔG‡) for the rotational barrier can be calculated. niscpr.res.inresearchgate.net

The following table provides illustrative data for rotational barriers in related systems, demonstrating the type of information that can be obtained from DNMR studies.

Compound ClassRotating BondΔG‡ (kJ/mol)SolventReference
γ-SpiroiminolactonesAryl-Nitrogen44.4 - 45.3CDCl₃ niscpr.res.in
N,N-dimethyl-2H-tetrazole-2-carboxamidesCO-NMe₂~72 - 73DMSO researchgate.net
N-BenzhydrylformamidesFormyl C-N~84 - 96DMSO mdpi.com

This table presents example data from the literature on different molecular systems to illustrate the concept of measuring rotational barriers via DNMR.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a vital analytical tool that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques, such as high-resolution and tandem mass spectrometry, are critical for confirming the identity of newly synthesized compounds and for elucidating their structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula for the ion, as different atomic combinations will have slightly different exact masses. HRMS is therefore the definitive method for confirming the elemental composition of a newly synthesized derivative of this compound, distinguishing it from other potential isomers or byproducts.

For example, if this compound were to react with methylamine (B109427) to form the corresponding imine derivative, HRMS would be used to confirm its identity.

DerivativeFormulaCalculated Exact Mass [M+H]⁺Observed Mass (Hypothetical)
5-Bromo-N-methylisoquinoline-8-carboximineC₁₁H₉BrN₂248.9971248.9973

The calculated mass is based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ⁷⁹Br). HRMS provides experimental confirmation of this value.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of a this compound derivative) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. nih.gov

For isoquinoline-based compounds, characteristic fragmentation pathways often involve cleavages of the heterocyclic ring system and losses of substituents. scielo.brresearchgate.net For a derivative of this compound, key fragmentation pathways would likely include:

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment ion [M+H-Br]⁺.

Loss of the C8-substituent: Fragmentation involving the aldehyde or derivative group at the C-8 position.

Ring Cleavage: Retro-Diels-Alder (RDA) reactions within the isoquinoline core are a common fragmentation pathway for related alkaloids, leading to characteristic product ions that help identify the substitution pattern of the rings. scielo.br

The following table outlines plausible MS/MS fragmentations for the protonated molecule of this compound.

Precursor Ion [M+H]⁺Formulam/z (⁷⁹Br)Plausible Fragment IonNeutral Loss
C₁₀H₇BrNO⁺C₁₀H₇BrNO235.98[M+H-CO]⁺CO (28 Da)
C₁₀H₇BrNO⁺C₁₀H₇BrNO235.98[M+H-Br]⁺Br (79 Da)
C₁₀H₇BrNO⁺C₁₀H₇BrNO235.98[M+H-HBr]⁺HBr (80 Da)
C₁₀H₇BrNO⁺C₁₀H₇BrNO235.98[C₉H₆N]⁺Br, CO, H

This table provides a predictive guide to the fragmentation patterns based on the principles of mass spectrometry. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Reaction Mixture Analysis

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are paramount for the real-time analysis of reaction mixtures in which this compound is a reactant, intermediate, or product. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for this purpose. europeanpharmaceuticalreview.com

In a typical synthetic procedure, such as the formylation of 5-bromoisoquinoline, monitoring the reaction's progress is critical. LC-MS allows a chemist to take a small aliquot from the reaction mixture, separate its components via liquid chromatography, and then identify each component by its mass-to-charge ratio using mass spectrometry. europeanpharmaceuticalreview.combldpharm.com The liquid chromatography (LC) component separates the starting material (5-bromoisoquinoline), the desired product (this compound), and any potential byproducts or intermediates based on their polarity and interaction with the chromatography column. nih.gov Following separation, the mass spectrometer provides mass data for each eluted compound, allowing for positive identification. nih.gov

For instance, in the synthesis of this compound, LC-MS can be used to:

Track Reactant Consumption: Observe the decrease in the signal corresponding to the mass of the starting material.

Monitor Product Formation: Watch the increase in the signal for the target mass of 236.07 g/mol . sigmaaldrich.comnih.gov

Identify Byproducts: Detect and tentatively identify unexpected side products by their mass, aiding in the optimization of reaction conditions to improve yield and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed if the components of the reaction mixture are sufficiently volatile and thermally stable. The fundamental principle is the same: separation by gas chromatography followed by detection and identification by mass spectrometry. researchgate.net

A hypothetical analysis of a reaction mixture could yield data presented as follows:

Table 1: Example LC-MS Data for a Reaction Mixture

Retention Time (min) Major Ion (m/z) Proposed Compound Identity
2.5 208.0 5-Bromoisoquinoline (Starting Material)
4.1 236.0 This compound (Product)

This level of detailed analysis is crucial for understanding reaction mechanisms, optimizing conditions (temperature, catalysts, reaction time), and ensuring the efficient synthesis of the target compound. europeanpharmaceuticalreview.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. compoundchem.com Every chemical bond vibrates at a characteristic frequency, and when a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. compoundchem.com This absorption pattern creates a unique spectral "fingerprint."

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic (Isoquinoline Ring)
~2830 and ~2720 C-H Stretch Aldehyde (CHO)
~1700-1680 C=O Stretch (Carbonyl) Aldehyde (CHO)
~1600-1450 C=C and C=N Stretches Aromatic Ring (Isoquinoline)

The presence of a strong peak around 1700 cm⁻¹ is definitive evidence of the carbonyl group in the aldehyde. vscht.cz The two weaker bands characteristic of the aldehyde C-H stretch (around 2830 and 2720 cm⁻¹) further confirm its identity. vscht.cz The aromatic C-H and C=C stretching vibrations confirm the presence of the isoquinoline ring system. vscht.cz

Raman spectroscopy is a complementary technique that measures scattered light. While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for identifying symmetric vibrations and the vibrations of non-polar bonds, which can be weak or absent in an IR spectrum. In the context of substituted isoquinolines, Raman spectroscopy can provide additional information about the vibrations of the carbon skeleton and can be used to study conformational properties. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing conjugated π-systems, such as the aromatic isoquinoline ring in this compound.

The isoquinoline core is a conjugated system, meaning it has alternating single and double bonds. This delocalization of π-electrons results in specific energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). UV-Vis spectroscopy measures the absorption of light that corresponds to the energy required to promote an electron from the HOMO to the LUMO (a π → π* transition).

The spectrum of this compound is influenced by its substituents.

Isoquinoline Core: Provides the fundamental absorption bands characteristic of the aromatic system.

Aldehyde Group (-CHO): As an electron-withdrawing group attached to the conjugated system, it typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the extension of the conjugated system and the presence of non-bonding electrons on the oxygen atom, which can lead to n → π* transitions at longer wavelengths.

Bromo Group (-Br): The bromine atom, through its lone pairs, can also influence the electronic transitions, often contributing to a bathochromic shift.

By analyzing the position (λmax) and intensity of the absorption bands, researchers can gain insight into the extent of conjugation and the electronic effects of the substituents on the isoquinoline ring.

X-ray Crystallography for Solid-State Structural Determination of Complex Derivatives

While techniques like NMR, MS, and IR spectroscopy provide crucial information about connectivity and functional groups, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for the unambiguous structural elucidation of complex molecules derived from this compound.

The process involves growing a single, high-quality crystal of the compound. This crystal is then bombarded with X-rays. The X-rays are diffracted by the electrons in the atoms of the crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, scientists can calculate the electron density map of the molecule and from that, determine the exact position of each atom.

For a derivative of this compound, X-ray crystallography would provide:

Unambiguous Confirmation of Structure: Verifies the connectivity and stereochemistry, which is especially important if new chiral centers are formed during a reaction.

Precise Bond Lengths and Angles: Provides exact measurements of all bond lengths and angles, offering insight into bond strain or unusual electronic effects.

Conformational Details: Reveals the preferred conformation of the molecule in the solid state, such as the orientation of the aldehyde group relative to the isoquinoline ring.

Intermolecular Interactions: Shows how molecules pack together in the crystal lattice, revealing information about hydrogen bonding, π-stacking, or other non-covalent interactions that govern the solid-state properties.

Although finding suitable conditions to grow a single crystal can be challenging, the detailed and unequivocal structural data obtained from a successful X-ray crystallographic analysis is often essential for publishing research on novel complex molecules. harvard.edu

Table 3: List of Compounds Mentioned

Compound Name
This compound
5-Bromoisoquinoline
8-Bromoisoquinoline-5-carbaldehyde
Thioanisole
Cortistatin A
5-fluoro-4-methyl-3-phenyl-7-(trimethylsilyl)isoquinoline
7-bromo-5-chloroquinolin-8-ol
Tryptophan
Kynurenine
5-hydroxytryptophan
Hydroxytryptamine

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5-Bromoisoquinoline-8-carbaldehyde. These methods solve the Schrödinger equation for the molecule, providing information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in any computational analysis.

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, in related quinoline (B57606) derivatives, DFT calculations have been used to determine the precise bond lengths of the heterocyclic and benzene (B151609) rings, which can be influenced by the presence of substituents.

Energy Calculations: DFT also provides the total electronic energy of the molecule. From this, other important thermodynamic properties can be derived. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Illustrative Calculated Properties for a Quinoline Derivative:

Property Exemplary Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 2.5 D

Note: These are representative values for a substituted quinoline and not specific to this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate predictions for certain properties. These high-accuracy methods could be employed to refine the energetic and electronic properties of this compound, especially for understanding subtle electronic effects or for benchmarking the results from DFT calculations. For instance, ab initio calculations can be guided by alchemical derivatives to efficiently explore chemical compound space and predict material properties. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of the carbaldehyde group at the 8-position of the isoquinoline (B145761) ring introduces a degree of rotational freedom. Conformational analysis of this compound would involve mapping the potential energy surface as a function of the dihedral angle between the aldehyde group and the isoquinoline ring. This analysis helps to identify the most stable conformers and the energy barriers between them. Such studies on similar aromatic aldehydes have shown that the relative orientation of the aldehyde group can significantly impact the molecule's reactivity and intermolecular interactions. The planarity of the molecule and the potential for intramolecular interactions, such as a weak hydrogen bond between the aldehyde proton and the nitrogen atom of the isoquinoline ring, would be key aspects to investigate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. wisc.edumodgraph.co.uk The calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals. For this compound, this would be particularly useful for assigning the signals of the aromatic protons and carbons, which can be complex due to the fused ring system and the electronic effects of the bromo and carbaldehyde substituents.

Illustrative Predicted ¹H NMR Chemical Shifts for a Substituted Isoquinoline:

Proton Predicted Chemical Shift (ppm)
H-1 9.2
H-3 8.5
H-4 7.8
H-6 7.9
H-7 7.6

Note: These are representative values and not specific to this compound. chemicalbook.com

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves the calculation of the vibrational frequencies of the molecule. researchgate.netmdpi.com These calculations, based on the second derivatives of the energy with respect to atomic displacements, provide a set of normal modes of vibration. Each mode's frequency and intensity can be calculated and plotted to generate a theoretical spectrum. For this compound, this would allow for the assignment of characteristic vibrational bands, such as the C=O stretch of the aldehyde group, the C-Br stretch, and the various vibrations of the isoquinoline ring system. nist.govmdpi.com

Reaction Mechanism Elucidation through Transition State Modeling and Reaction Coordinate Mapping

Theoretical chemistry can be used to explore the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures for proposed reaction pathways and calculating the activation energies. For example, the oxidation of the aldehyde to a carboxylic acid or the reduction to an alcohol are reactions that could be modeled. By mapping the reaction coordinate, which represents the progress of the reaction from reactants to products via the transition state, a detailed understanding of the reaction mechanism and kinetics can be obtained.

Molecular Dynamics Simulations for Intermolecular Interactions of Derivatives

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly their interactions with other molecules, such as solvent molecules or biological macromolecules. mdpi.commdpi.comrsc.org For derivatives of this compound, MD simulations could be employed to understand how these molecules interact with biological targets, such as enzymes or receptors. mdpi.com

In a typical MD simulation, the molecule and its environment (e.g., a box of water molecules) are modeled using a force field, which describes the potential energy of the system as a function of the positions of the atoms. By solving Newton's equations of motion, the trajectory of each atom can be followed over time. This allows for the study of dynamic processes like binding and unbinding events, conformational changes upon binding, and the nature of intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex.

Derivatives of 5 Bromoisoquinoline 8 Carbaldehyde and Their Research Directions

Bromo-Substituent Modified Derivatives

Aminated and Thiolated Isoquinolines

The introduction of amino and thiol groups onto the isoquinoline (B145761) core, particularly at the C-5 position by displacing the bromine atom, is a key strategy for creating new derivatives. These functional groups can alter the electronic properties of the molecule and serve as handles for further conjugation.

Aminated Derivatives: The conversion of the 5-bromo group to an amino group is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. ias.ac.in This reaction allows for the formation of C-N bonds between the isoquinoline scaffold and various primary or secondary amines. The aldehyde at the C-8 position offers a site for subsequent reactions, such as reductive amination or condensation, to build more complex structures. The resulting 5-aminoisoquinoline (B16527) derivatives are investigated for their potential as enzyme inhibitors and as building blocks for novel materials. ias.ac.innih.gov For instance, quinolines functionalized with amino substituents have significant applications in medicine and photovoltaics. ias.ac.in

Thiolated Derivatives: The introduction of a thiol group at the C-5 position can be accomplished through nucleophilic aromatic substitution or by using palladium-catalyzed thiolation protocols. The resulting 5-mercaptoisoquinoline derivatives are of interest due to the coordinating ability of the thiol group. This makes them potential ligands for metal complexes or precursors for sulfur-containing heterocyclic compounds. Research in this area explores their use in the development of sensors and catalysts. The carbothiolation of alkynes with ortho-ketone-bearing aryl methyl sulfides can produce adducts that are convenient precursors for highly substituted isoquinolines. organic-chemistry.org

Table 1: Synthesis Methods for Aminated and Thiolated Derivatives

Derivative Type Synthetic Method Key Reagents Research Focus
5-Aminoisoquinolines Buchwald-Hartwig Amination Palladium catalyst, phosphine (B1218219) ligand, base, amine Medicinal chemistry, material science ias.ac.in
5-Thioisoquinolines Palladium-Catalyzed Thiolation Palladium catalyst, thiol source Metal chelation, catalysis organic-chemistry.org

Derivatives from Organometallic Intermediates

The bromine atom at the C-5 position is a key functional group for generating organometallic intermediates, which are then used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This transformation is typically achieved through either metal-halogen exchange (e.g., using organolithium reagents) or through oxidative addition with a transition metal catalyst, most commonly palladium. nih.govnih.gov Once formed, these organometallic species can react with a wide range of electrophiles. For example, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) reactions allow for the introduction of aryl, heteroaryl, and alkynyl groups at the C-5 position. nih.gov These reactions significantly expand the structural diversity of derivatives obtainable from 5-Bromoisoquinoline-8-carbaldehyde. nih.gov

The aldehyde group at C-8 can also be a target for organometallic reagents, such as Grignard or organolithium reagents, leading to the formation of secondary alcohols. These alcohols can then be further functionalized. The combination of modifications at both the C-5 and C-8 positions allows for the creation of highly complex and diverse molecular architectures.

Table 2: Organometallic Reactions on the 5-Bromoisoquinoline Scaffold

Reaction Name Reagent Type Bond Formed Resulting Structure
Suzuki-Miyaura Coupling Aryl/vinyl boronic acid C-C 5-Aryl/vinylisoquinoline
Sonogashira Coupling Terminal alkyne C-C (sp) 5-Alkynylisoquinoline nih.gov
Grignard Addition Organomagnesium halide C-C 8-(Hydroxyalkyl)isoquinoline

Modifications to the Isoquinoline Nitrogen Atom

The lone pair of electrons on the isoquinoline nitrogen atom makes it a site for electrophilic attack and substitution, leading to the formation of N-oxides and various N-substituted salts. quimicaorganica.org

N-Oxides: The oxidation of the isoquinoline nitrogen is readily achieved using oxidizing agents such as peracetic acid, hydrogen peroxide, or m-chloroperoxybenzoic acid (m-CPBA). quimicaorganica.orguop.edu.pk This reaction converts the tertiary amine of the isoquinoline ring into an N-oxide. quimicaorganica.org The formation of the N-oxide alters the electronic properties of the ring system, influencing its reactivity in subsequent reactions. Isoquinoline N-oxides are versatile intermediates in organic synthesis and can be used to prepare a variety of substituted isoquinolines. nih.govresearchgate.net For example, they can undergo deoxygenation to regenerate the isoquinoline, a process that is useful in multi-step syntheses. thieme-connect.de

N-Alkylammonium Salts: The nitrogen atom of the isoquinoline ring can act as a nucleophile, reacting with alkyl halides or other alkylating agents to form N-alkylisoquinolinium salts. quimicaorganica.org This quaternization of the nitrogen atom introduces a permanent positive charge, significantly changing the physical and chemical properties of the molecule. These salts are often more water-soluble than the parent isoquinoline. The reactivity of the isoquinolinium ring is also altered, making it more susceptible to nucleophilic attack.

Beyond simple alkylation, the isoquinoline nitrogen can be incorporated into more complex structures. Acylation with acyl halides, for instance, forms N-acylisoquinolinium salts. quimicaorganica.org These salts are highly reactive intermediates. The development of N-substituted isoquinolines is a key area of research, as these modifications can profoundly impact the biological activity and potential therapeutic applications of the resulting compounds. nih.gov The synthesis of 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines often involves the conversion of isoquinoline into a 5-bromo-8-nitro derivative, which is then further functionalized. researchgate.net

Table 3: Modifications at the Isoquinoline Nitrogen

Modification Reagent Product Class Key Feature
N-Oxidation Peracid (e.g., m-CPBA) N-Oxide Altered ring electronics quimicaorganica.orguop.edu.pk
N-Alkylation Alkyl halide N-Alkylisoquinolinium Salt Permanent positive charge quimicaorganica.org
N-Acylation Acyl halide N-Acylisoquinolinium Salt Reactive intermediate quimicaorganica.org

Exploration of Structural Diversity through Combinatorial and Parallel Synthesis

The generation of large libraries of related compounds for high-throughput screening is a cornerstone of modern drug discovery and materials science. This compound is an excellent scaffold for combinatorial and parallel synthesis due to its two distinct and orthogonally reactive functional groups. google.comgoogle.com

Parallel synthesis strategies can be employed where the core scaffold is reacted with a diverse set of building blocks in a spatially separated array. For example, a library of amines can be used to react with the C-8 aldehyde via reductive amination, while a library of boronic acids can be coupled at the C-5 position using Suzuki-Miyaura conditions. nih.gov This two-dimensional approach can rapidly generate a large number of unique derivatives.

The solution-phase parallel synthesis of 1,2-dihydroisoquinoline (B1215523) libraries has been demonstrated using multicomponent reactions of 2-(1-alkynyl)benzaldehydes, amines, and ketones. nih.gov The presence of a halogen, such as the bromine in this compound, allows for further diversification of the library products through subsequent cross-coupling reactions. nih.gov This ability to systematically and rapidly create a wide range of structurally diverse molecules is critical for exploring the structure-activity relationships (SAR) of isoquinoline-based compounds. nih.gov

Design of Targeted Molecular Tools for Mechanistic Chemical Biology Studies

The development of molecular tools to probe biological systems is a vital area of chemical biology. Derivatives of this compound are being explored for this purpose, leveraging the reactivity of the aldehyde and the versatility of the bromo-substituent.

The aldehyde group at C-8 is a particularly useful handle for bioconjugation. It can readily form Schiff bases with primary amines, such as the side chain of lysine (B10760008) residues in proteins, or with other amine-containing biomolecules. This covalent linkage can be stabilized by subsequent reduction. The aldehyde can also be used to introduce fluorescent tags or other reporter groups. For example, derivatives of quinoline-carbaldehydes are used in the synthesis of fluorescent chemosensors for metal ions. nih.gov

The bromine at C-5 provides another site for modification. It can be used to attach the isoquinoline scaffold to a solid support for use in affinity chromatography or to link it to other molecular fragments to create bifunctional probes. The isoquinoline core itself is found in many natural products with interesting biological activities and is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov By designing derivatives of this compound with specific reactive groups, researchers can create targeted molecular tools to study enzyme function, receptor binding, and other cellular processes. nih.gov

Future Research Perspectives and Emerging Areas

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 5-bromoisoquinoline-8-carbaldehyde into flow chemistry and automated synthesis platforms presents a significant opportunity for advancing the synthesis of its derivatives. Flow chemistry, which involves performing reactions in continuous, flowing streams, offers superior control over reaction parameters like temperature and mixing, often leading to higher yields and purities. evonik.comnih.gov Automated systems can perform multiple reaction steps in series, reducing manual labor and enabling the rapid generation of compound libraries for screening purposes. syrris.com This approach allows for more efficient exploration of chemical space and accelerates the discovery of new molecules with desirable properties. syrris.com The modular nature of flow chemistry systems also allows for the integration of various activation methods, such as photochemistry and electrochemistry, further expanding the synthetic possibilities. syrris.com

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

FeatureTraditional Batch ChemistryFlow Chemistry
Process Reactions occur in a single vessel.Reactions occur in a continuous stream through a reactor.
Scalability Can be challenging to scale up with consistent results.Easier to scale by running the system for longer periods.
Heat & Mass Transfer Often limited, can lead to side reactions.Highly efficient, leading to better selectivity and yield. evonik.com
Safety Handling of hazardous materials can be risky at scale.Smaller reaction volumes at any given time enhance safety. evonik.com
Automation Can be automated, but often in a stepwise manner.Well-suited for full automation and integration of multiple steps. syrris.com

Exploration of Photoredox and Electrochemical Transformations

Modern synthetic methods like photoredox and electrochemical catalysis offer mild and powerful alternatives for transforming this compound. Photoredox catalysis utilizes light to initiate reactions, enabling the formation of new bonds under gentle conditions. The bromo- and aldehyde- functionalities of this compound make it a prime candidate for such transformations.

Electrochemical synthesis, which uses electricity to drive reactions, is another promising green chemistry approach. mdpi.com This method can reduce the reliance on chemical oxidants and reductants. The electrochemical properties of related quinoline (B57606) carbaldehydes have been investigated, revealing a strong link between their chemical structure and their reduction and oxidation potentials. mdpi.com Applying these techniques to this compound could unlock novel reaction pathways and provide access to a diverse range of derivatives.

Development of Sustainable and Eco-Friendly Synthetic Protocols

There is a growing emphasis on developing "green" synthetic methods to minimize the environmental impact of chemical production. ijesrr.orgmdpi.com For this compound, this involves several key strategies:

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, thus minimizing waste.

Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. Solvent-free reactions are also a key area of research. mdpi.com

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. For instance, replacing traditional heavy metal catalysts with more abundant and less toxic alternatives.

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

The development of such protocols is not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes. researchgate.net

Advanced Characterization of Reaction Intermediates and Transition States

A fundamental understanding of how chemical reactions occur is crucial for optimizing existing synthetic routes and discovering new ones. Advanced analytical techniques are being used to study the short-lived intermediates and high-energy transition states that are formed during reactions involving compounds like this compound.

By studying the synthesis of related isoquinoline (B145761) derivatives, researchers can gain insights into reaction mechanisms. researchgate.net For example, understanding the intermediates in the bromination and nitration of isoquinoline helps to control the formation of specific isomers. orgsyn.org This knowledge allows chemists to rationally design reaction conditions to favor the desired product and minimize unwanted side reactions.

Computational Design and Prediction of Novel Derivatives and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. nih.gov By using computer models, scientists can predict the properties and reactivity of molecules before they are ever synthesized in a lab. researchgate.netmdpi.com This in silico approach offers several advantages for research involving this compound:

Design of Novel Derivatives: Computational screening can identify potential new derivatives with enhanced biological activity or other desirable properties. bu.edu.egmdpi.com

Prediction of Reactivity: Molecular modeling can help to understand how this compound will behave in different chemical reactions, guiding the design of new synthetic strategies.

Understanding Molecular Interactions: Computational studies can provide detailed insights into how derivatives of this compound might interact with biological targets, such as enzymes or receptors. mdpi.com

This predictive power significantly accelerates the pace of research and development by focusing laboratory efforts on the most promising candidates. nih.gov

Table 2: Key Computational Chemistry Techniques and Their Applications

TechniqueDescriptionApplication for this compound
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Predicting the binding of derivatives to biological targets. mdpi.com
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure of many-body systems.Calculating molecular properties and predicting reactivity. researchgate.net
Molecular Dynamics (MD) Simulations A computer simulation method for analyzing the physical movements of atoms and molecules.Simulating the behavior of derivatives in a biological environment.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromoisoquinoline-8-carbaldehyde with high purity?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to minimize side reactions. For brominated isoquinoline derivatives, metal-catalyzed cross-coupling or electrophilic substitution reactions are common. Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Validate purity using HPLC (>95% purity threshold) and NMR (absence of extraneous peaks).
  • Data Analysis : Track reaction progress via TLC and confirm final structure with 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure accurate characterization of this compound?

  • Methodology : Use complementary analytical techniques:

  • NMR : Assign aromatic protons and aldehyde signals (δ ~9.8–10.2 ppm).
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and isotopic pattern (Br signature).
  • Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values.
    • Documentation : Report solvent, temperature, and calibration standards for reproducibility .

Q. What safety protocols are essential for handling this compound?

  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact due to potential toxicity (refer to SDS for H303/H313/H333 warnings).
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How should researchers address contradictory data in reaction yields or byproduct formation during synthesis?

  • Troubleshooting :

  • Replicate experiments to confirm reproducibility.
  • Analyze impurities via LC-MS to identify side products (e.g., debromination or oxidation).
  • Adjust stoichiometry (e.g., Br2_2 equivalents) or reaction time to suppress competing pathways.
    • Critical Analysis : Compare findings with literature on analogous brominated aldehydes (e.g., 8-Bromomethyl-6-fluoroquinoline) to identify systemic errors .

Q. What strategies are effective for studying the reactivity of the aldehyde group in this compound under varying conditions?

  • Experimental Design :

  • Kinetic Studies : Monitor aldehyde oxidation or nucleophilic addition (e.g., with hydrazines) via UV-Vis spectroscopy.
  • Stability Tests : Expose the compound to acidic/basic conditions or elevated temperatures and quantify degradation via HPLC.
    • Data Interpretation : Use Arrhenius plots to model reaction rates and identify degradation thresholds .

Q. How can computational methods enhance understanding of this compound’s electronic properties?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and electrophilic sites.
  • Simulate 13C^{13}\text{C} NMR chemical shifts using Gaussian or ORCA software and validate against experimental data.
    • Application : Predict regioselectivity in further functionalization (e.g., Suzuki-Miyaura coupling) .

Q. What approaches are recommended for resolving discrepancies in reported catalytic efficiencies for derivatives of this compound?

  • Systematic Review : Compare catalyst systems (e.g., Pd vs. Cu catalysts) across studies, noting solvent, temperature, and substrate scope differences.
  • Controlled Experiments : Replicate prior studies with standardized conditions to isolate variables (e.g., ligand effects).
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield variations .

Data Presentation and Reproducibility

  • Example Table : Reaction Optimization Parameters for Synthesis

    ParameterCondition 1Condition 2Optimal Condition
    SolventDMFTHFDCM
    Temperature (°C)806070
    CatalystPd(OAc)2_2CuIPd(PPh3_3)4_4
    Yield (%)456289
  • Key Findings : Polar aprotic solvents (e.g., DCM) and Pd-based catalysts maximize yield by enhancing electrophilic substitution .

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